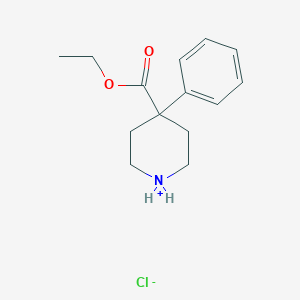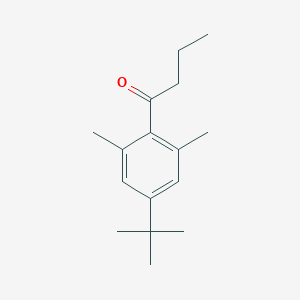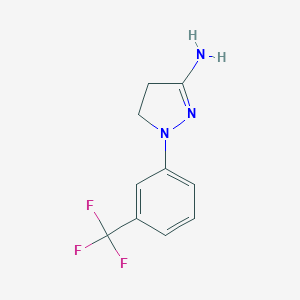
BW 755C
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chimie : Utilisé comme outil pour étudier l'inhibition des voies de la lipooxygénase et de la cyclooxygénase.
Biologie : Investigé pour ses effets sur les processus inflammatoires et les voies de signalisation cellulaire.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies et affections inflammatoires telles que l'asthme et l'arthrite.
Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires et d'autres produits pharmaceutiques
Mécanisme d'action
BW 755C exerce ses effets en inhibant l'activité des enzymes 5-lipooxygénase et cyclooxygénase. Ces enzymes sont impliquées dans le métabolisme de l'acide arachidonique pour produire des leucotriènes et des prostaglandines, qui sont des médiateurs de l'inflammation. En inhibant ces voies, this compound réduit la production de ces médiateurs inflammatoires, diminuant ainsi l'inflammation .
Mécanisme D'action
Target of Action
BW 755C primarily targets 5-lipoxygenase (5-LO) and cyclooxygenase (COX) . These enzymes play crucial roles in the metabolism of arachidonic acid, a key player in inflammatory responses .
Mode of Action
This compound acts as a dual inhibitor of 5-LO and COX pathways . It inhibits 5-LO with an IC50 of 5 μM, and COX-1 and COX-2 with IC50s of 0.65 and 1.2 μg/mL, respectively . By inhibiting these enzymes, this compound prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Biochemical Pathways
The inhibition of 5-LO and COX by this compound affects the leukotriene and prostaglandin pathways, respectively . These pathways are involved in the production of various bioactive lipids that mediate inflammatory responses. By inhibiting these pathways, this compound can reduce inflammation and potentially alleviate symptoms of diseases characterized by excessive inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators through the 5-LO and COX pathways, this compound can decrease inflammation at the cellular level . This can lead to a reduction in the symptoms of diseases characterized by excessive inflammation .
Analyse Biochimique
Biochemical Properties
BW 755C inhibits 5-LO, COX-1, and COX-2 . It may also inhibit other LO pathways in vivo . Through these actions, this compound plays a role in biochemical reactions by interacting with these enzymes and proteins, diminishing inflammation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as an inhibitor of the 5-LO and COX pathways . By inhibiting these pathways, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically enzymes in the 5-LO and COX pathways . This leads to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that it can improve wound healing in scald burn injuries .
Dosage Effects in Animal Models
In animal models, specifically pigs, the systemic administration of this compound (10 mg/kg/die) has been shown to improve wound healing in scald burn injuries .
Metabolic Pathways
This compound is involved in the metabolic pathways of the 5-LO and COX enzymes . It may also interact with other enzymes or cofactors in these pathways .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du BW 755C implique la réaction du 3-(trifluorométhyl)benzaldéhyde avec l'hydrate d'hydrazine pour former l'hydrazone correspondante. Ce composé intermédiaire est ensuite cyclisé pour former le cycle pyrazoline, suivi d'une réduction pour produire le produit final .
Méthodes de production industrielle
la synthèse implique généralement des techniques de synthèse organique standard telles que des réactions de condensation, de cyclisation et de réduction, qui peuvent être mises à l'échelle pour la production industrielle .
Analyse Des Réactions Chimiques
Types de réactions
BW 755C subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers produits d'oxydation.
Réduction : Le composé peut être réduit pour former différentes espèces réduites.
Substitution : This compound peut subir des réactions de substitution, en particulier au niveau du groupe trifluorométhyle
Réactifs et conditions courantes
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution peuvent être effectuées en utilisant des nucléophiles en milieu basique
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire différentes formes réduites de this compound .
Comparaison Avec Des Composés Similaires
Composés similaires
Indométacine : Un médicament anti-inflammatoire non stéroïdien qui inhibe sélectivement la cyclooxygénase.
Zileuton : Un inhibiteur sélectif de la 5-lipooxygénase utilisé dans le traitement de l'asthme.
Diclofénac : Un autre médicament anti-inflammatoire non stéroïdien qui inhibe la cyclooxygénase
Unicité du BW 755C
This compound est unique en ce qu'il est un inhibiteur double des voies 5-lipooxygénase et cyclooxygénase, tandis que de nombreux autres médicaments anti-inflammatoires inhibent sélectivement l'une de ces voies. Cette double inhibition permet à this compound de réduire efficacement la production de leucotriènes et de prostaglandines, ce qui en fait un agent anti-inflammatoire potentiellement plus complet .
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-3,6H,4-5H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXGGWXJNQSFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216213 | |
| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66000-40-6 | |
| Record name | 4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66000-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066000406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PYRAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V6JF56BXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
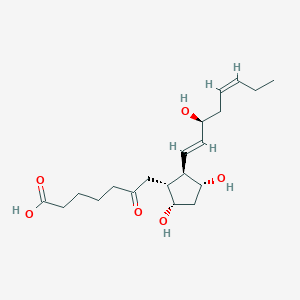
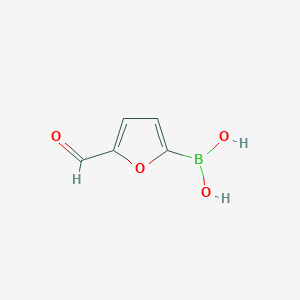

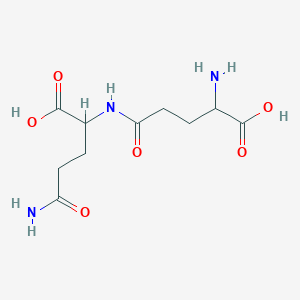
![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)
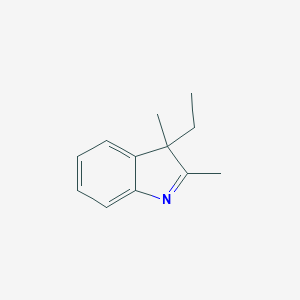
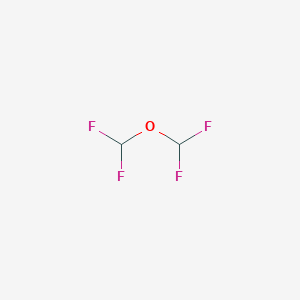

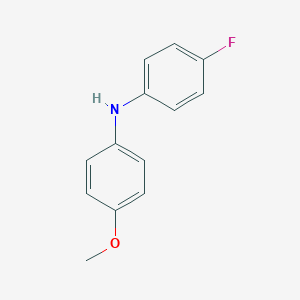
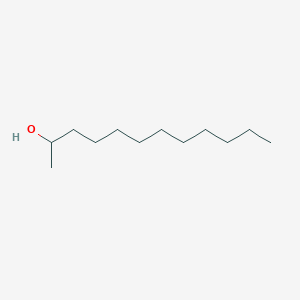
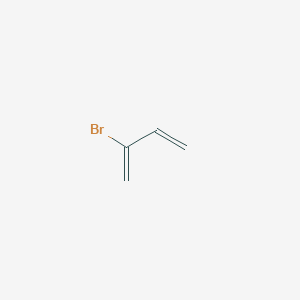
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
